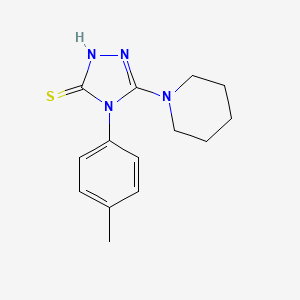

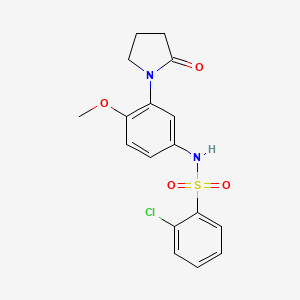

![molecular formula C19H16FNO5 B2475191 4-(2-(4-ethoxy-3-fluorophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 903196-83-8](/img/structure/B2475191.png)

4-(2-(4-ethoxy-3-fluorophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

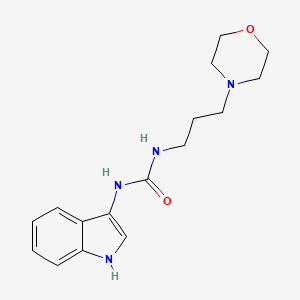

Description

This compound belongs to the class of organic compounds known as benzoxazepines . Benzoxazepines are compounds containing a benzene ring fused to an oxazepine. Oxazepine is a seven-membered heterocyclic compound with one oxygen atom and two nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzoxazepines can generally be synthesized by the reaction of 2-aminophenols with alkynones . This reaction occurs in 1,4-dioxane at 100 °C .Scientific Research Applications

Synthesis and Characterization

The synthesis and spectroscopic studies of heterocyclic compounds, including those with 1,3-oxazepine cores, have been explored extensively. For instance, Yeap, Mohammad, and Osman (2010) synthesized a series of newly derived heterocyclic liquid crystals incorporating 1,3-oxazepine-4,7-dione cores, characterized by FT-IR spectroscopy and NMR spectra. Their thermal and mesomorphic behaviors were investigated, revealing high phase transition temperatures and, in some cases, nematic phase characteristics (G. Yeap, A. Mohammad, H. Osman, 2010).

Another study by Osman, Mohammad, Yeap, and Adam (2011) focused on the synthesis and characterization of new oxazepine-1,5-dione compounds, employing FT-IR and NMR spectroscopy for structural determinations. This research underscores the importance of precise characterization techniques in understanding the properties of such complex molecules (H. Osman, A. Mohammad, G. Yeap, Farook Adam, 2011).

Applications in Molecular Imaging

One notable application is in the development of positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. Cui et al. (2012) synthesized and evaluated two radiofluoro-pegylated phenylbenzoxazole derivatives, showing high affinity for Aβ(1-42) aggregates and potential utility in detecting Aβ plaques in the living human brain (M. Cui, M. Ono, H. Kimura, et al., 2012).

Chemical Reactions and Mechanisms

Research on the microscopic mechanisms of light-induced tetrazole-quinone 1,3-dipolar cycloadditions, such as that conducted by He et al. (2021), offers insights into green and efficient methods for synthesizing pyrazole-fused quinones. This study employed various electronic structure calculation methods to explore the reaction mechanisms and pathways, contributing to the understanding of photoinduced reactions (Yang He, Dong-Hui Xu, Yan-Jun Zhang, et al., 2021).

properties

IUPAC Name |

4-[2-(4-ethoxy-3-fluorophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO5/c1-2-25-17-8-7-12(9-14(17)20)15(22)10-21-18(23)11-26-16-6-4-3-5-13(16)19(21)24/h3-9H,2,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOSBPBXQYHZLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)CN2C(=O)COC3=CC=CC=C3C2=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2475108.png)

![2-(4-Fluorophenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2475113.png)

![1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide](/img/structure/B2475115.png)

![N-(2-methoxyethyl)-2-[6-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2475130.png)